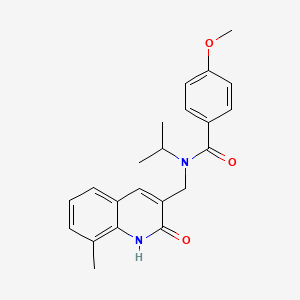
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide, also known as HMN-176, is a small molecule compound that has been of interest to scientists due to its potential applications in cancer research. This compound is a member of the benzamide class of compounds and has been found to exhibit anti-tumor properties in preclinical studies.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell division process. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring are necessary to ensure that the compound is not toxic to healthy cells.
Orientations Futures
There are a number of future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Additionally, further research is needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, the use of this compound in the treatment of specific types of cancer, such as breast cancer and prostate cancer, warrants further investigation.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide involves a multistep process that begins with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and para-methoxybenzaldehyde to form the intermediate product N-(2-hydroxy-8-methylquinolin-3-ylmethyl)-4-methoxybenzaldehyde. This intermediate product is then reacted with isopropylamine and hydrogen gas in the presence of a palladium catalyst to form the final product, this compound.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been studied extensively for its potential applications in cancer research. In preclinical studies, this compound has been found to exhibit anti-tumor properties by inhibiting the growth and proliferation of cancer cells. This compound has been shown to be effective against a wide range of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, this compound has been found to exhibit synergistic effects when used in combination with other anti-cancer agents.
Propriétés
IUPAC Name |
4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)24(22(26)16-8-10-19(27-4)11-9-16)13-18-12-17-7-5-6-15(3)20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGPJBGISDXAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
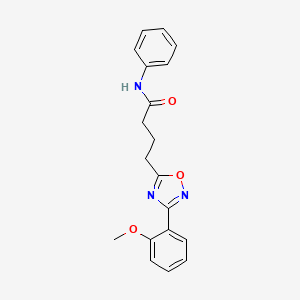
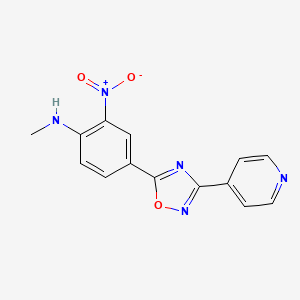
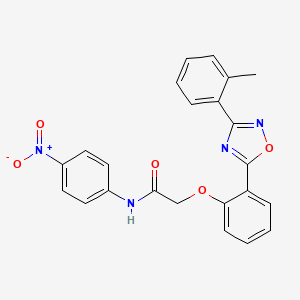
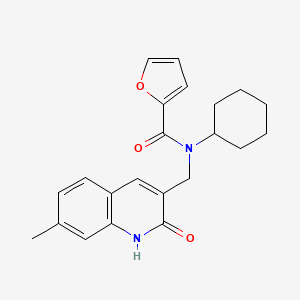
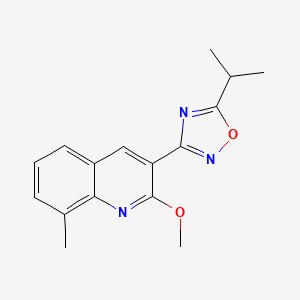


![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)
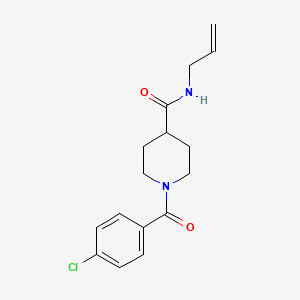
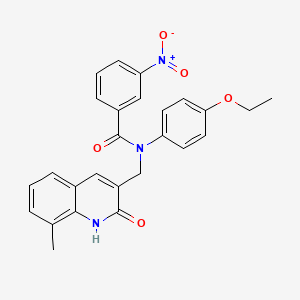

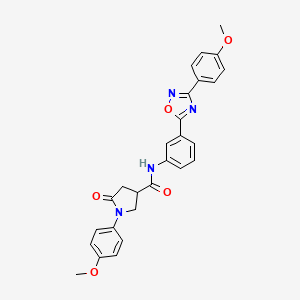
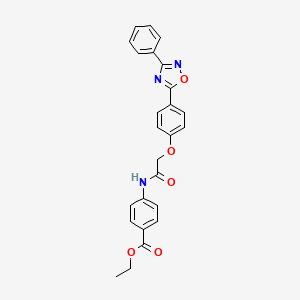
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)
